N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4634200
CAS Number:
Molecular Formula: C23H32N6O
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole []

    Compound Description: This benzimidazole derivative displayed significant antimalarial activity against Plasmodium berghei, demonstrating superior potency compared to standard drugs like pyrimethamine and quinine hydrochloride. []

    Relevance: This compound shares a core structure with N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, specifically the 4-amino-6-methyl-2-pyrimidinyl moiety. Both compounds belong to a broader class of pyrimidine derivatives investigated for their potential antimalarial effects. []

2. (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) [, , ]

    Compound Description: JDTic is a potent and selective κ-opioid receptor antagonist with nanomolar binding affinity. It exhibits a long duration of action, attributed to its ability to activate c-Jun N-terminal kinase 1 (JNK1) in vivo. [, ] Studies suggest that modifications to the 3,4-dimethyl groups on its piperidine ring can influence its binding affinity and antagonist profile across different opioid receptor subtypes. []

    Relevance: JDTic and N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide both incorporate a piperidine ring with a substituent at the 4-position. While JDTic's substituent is a complex phenyl-dimethyl group, the target compound has a simpler 6-methyl-pyrimidinyl group. This structural similarity highlights the importance of the substituted piperidine motif in mediating biological activity, particularly in the context of opioid receptor interactions. [, , ]

3. N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) [, ]

    Compound Description: Dasatinib is a potent pan-Src kinase inhibitor, acting on Src family kinases, including Lck. It exhibits efficacy in inhibiting proinflammatory cytokine production and demonstrates therapeutic potential in treating chronic myelogenous leukemia and inflammatory diseases. []

    Relevance: Dasatinib and N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide both feature a central pyrimidine ring substituted with diverse amine groups. Dasatinib incorporates a piperazinyl group, whereas the target compound has a piperidinyl group attached to the pyrimidine ring. These structural similarities underscore the versatility of substituted pyrimidines as scaffolds in drug design, targeting different enzyme families like kinases. [, ]

4. N-(1-Naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine []

    Compound Description: This compound demonstrates high potency and selectivity as an N-methyl-D-aspartate (NMDA) receptor ion-channel blocker. This activity suggests its potential therapeutic use in treating neurological disorders like stroke, epilepsy, and neurodegenerative diseases where NMDA receptor overactivation is implicated. []

    Relevance: N-(1-Naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine shares a significant structural resemblance with N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. Both compounds possess an N-(3-ethylphenyl) group, a common structural motif in compounds designed for NMDA receptor antagonism. This similarity further highlights the potential of the target compound and its analogs as potential NMDA receptor modulators. []

5. (±)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A) []

    Compound Description: U-54494A is a potent anticonvulsant and sodium channel blocker. Its efficacy against electroshock-induced seizures and its ability to inhibit voltage-gated sodium channels suggest its potential use in treating epilepsy and other seizure disorders. []

    Relevance: While not directly containing a pyrimidine ring, U-54494A shares a key structural feature with N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide: the presence of a cyclic amine, specifically pyrrolidine in U-54494A and piperidine in the target compound. Both compounds also feature benzamide moieties. This structural similarity underscores the potential importance of cyclic amines and benzamide groups in designing molecules with anticonvulsant activity, potentially through interactions with sodium channels. []

Properties

Product Name

N-(3-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(3-ethylphenyl)-4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H32N6O/c1-3-19-8-7-9-20(17-19)25-23(30)29-14-12-27(13-15-29)21-16-18(2)24-22(26-21)28-10-5-4-6-11-28/h7-9,16-17H,3-6,10-15H2,1-2H3,(H,25,30)

InChI Key

QAMFZCJTAACNPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.